5-[5-[4-(1,1-dideuterioethyl)piperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
5-[5-[4-(1,1-dideuterioethyl)piperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one is a deuterium-labelled analog of Sildenafil. It is a selective inhibitor of the type 5 cGMP phosphodiesterase (PDE5 inhibitor), which catalyzes the hydrolysis of 3′,5′-cyclic guanosine monophosphate (cGMP). This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 5-[5-[4-(1,1-dideuterioethyl)piperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one involves the incorporation of deuterium into the Sildenafil molecule. Deuterium, a stable isotope of hydrogen, is used to replace hydrogen atoms in the molecule. This process is typically carried out using deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Chemical Reactions Analysis
5-[5-[4-(1,1-dideuterioethyl)piperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
5-[5-[4-(1,1-dideuterioethyl)piperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one is used extensively in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals.
Biology: Helps in understanding the biological pathways and mechanisms involving PDE5.
Medicine: Used in research to explore potential therapeutic applications, including neuroprotection, vasodilation, and treatment of erectile dysfunction and pulmonary arterial hypertension.
Industry: Employed in the development of new drugs and therapeutic agents
Mechanism of Action
5-[5-[4-(1,1-dideuterioethyl)piperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition prevents the breakdown of cGMP, leading to increased levels of cGMP within cells. Elevated cGMP levels result in smooth muscle relaxation and vasodilation. The molecular targets include the PDE5 enzyme and the cGMP pathway .
Comparison with Similar Compounds
5-[5-[4-(1,1-dideuterioethyl)piperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one is compared with other PDE5 inhibitors such as:
Sildenafil: The parent compound, which is widely used for treating erectile dysfunction and pulmonary arterial hypertension.
Tadalafil: Another PDE5 inhibitor with a longer duration of action.
Vardenafil: Known for its higher potency compared to Sildenafil
This compound is unique due to the incorporation of deuterium, which can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in research .
Properties
IUPAC Name |
5-[5-[4-(1,1-dideuterioethyl)piperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S/c1-5-8-18-20-21(27(4)26-18)23(30)25-22(24-20)17-15-16(9-10-19(17)33-7-3)34(31,32)29-13-11-28(6-2)12-14-29/h9-10,15H,5-8,11-14H2,1-4H3,(H,24,25,30)/i6D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEXYQIZUOHDGY-NCYHJHSESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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